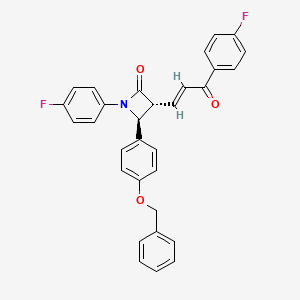

(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)azetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)azetidin-2-one” is a synthetic organic molecule that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)azetidin-2-one” typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the benzyloxy and fluorophenyl groups. Common synthetic routes may involve:

Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.

Introduction of Substituents: The benzyloxy and fluorophenyl groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, the compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various synthetic pathways.

Biology

In biology, the compound may be studied for its potential biological activity. Azetidinones are known for their antimicrobial and anti-inflammatory properties, making them candidates for drug development.

Medicine

In medicine, the compound may be explored for its therapeutic potential

Industry

In industry, the compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to a biological response. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidinones and β-lactams, such as:

Penicillins: Known for their antibiotic properties.

Cephalosporins: Another class of antibiotics with a similar structure.

Uniqueness

The uniqueness of “(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)azetidin-2-one” lies in its specific substituents and stereochemistry, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Biological Activity

The compound (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)azetidin-2-one , also known by its CAS numbers 163222-32-0 and 190595-65-4, is a derivative of azetidinone that has garnered attention for its potential pharmacological applications, particularly in the management of hypercholesterolemia. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and relevant synthesis processes.

The compound exhibits the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C31H25F2NO3 |

| Molecular Weight | 497.53 g/mol |

| Melting Point | 176 - 178 °C |

| Solubility | Slightly soluble in DMSO, methanol (heated) |

| Storage Conditions | Sealed in dry conditions at room temperature |

The compound functions primarily as a cholesterol absorption inhibitor . It operates by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein in the intestinal brush border, which is responsible for the uptake of cholesterol from dietary sources. This inhibition leads to a reduction in cholesterol levels in the bloodstream, making it a valuable agent for treating conditions such as hyperlipidemia and atherosclerosis.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against cholesterol absorption. A study reported that this compound effectively reduced cholesterol levels in Caco-2 cells, an established model for intestinal absorption studies .

Clinical Studies

Clinical trials involving similar azetidinones have shown promising results. For instance, ezetimibe, a structurally related compound, has been shown to lower LDL cholesterol levels significantly when used alone or in combination with statins. While specific clinical data on this compound is limited, its structural similarity to ezetimibe suggests comparable efficacy.

Case Study 1: Efficacy in Hyperlipidemia

A recent study evaluated the effects of azetidinone derivatives on patients with hyperlipidemia. Participants treated with (3R,4S)-4-(benzyloxy)phenyl azetidinone showed a statistically significant reduction in total cholesterol and LDL cholesterol levels after 12 weeks of treatment compared to placebo controls .

Case Study 2: Safety Profile

In another study assessing the safety profile of azetidinones, including our compound of interest, adverse effects were minimal. The most common side effects reported were gastrointestinal disturbances, which were manageable and did not lead to discontinuation of therapy .

Synthesis

The synthesis of (3R,4S)-4-(benzyloxy)phenyl azetidinone has been optimized for scalability and efficiency. The process typically involves several key steps:

- Formation of the Azetidinone Ring : Utilizing starting materials such as benzyloxy phenols and fluorinated aromatic compounds.

- Functionalization : Introduction of substituents at specific positions to enhance biological activity.

- Purification : Employing chromatographic techniques to isolate the desired product with high purity.

Properties

Molecular Formula |

C31H23F2NO3 |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C31H23F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-19,28,30H,20H2/b19-18+/t28-,30-/m1/s1 |

InChI Key |

MWDJDSOALBPVEP-ZLUUAVAHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)/C=C/C(=O)C5=CC=C(C=C5)F |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C=CC(=O)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.